

Toxicological profile of Dicofol in mammalian systems

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: *Dicofol*

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An In-depth Technical Guide on the Toxicological Profile of **Dicofol** in Mammalian Systems

Introduction

Dicofol is an organochlorine acaricide structurally similar to dichlorodiphenyltrichloroethane (DDT).[1] Historically, it has been used extensively on a variety of agricultural crops.[2] However, due to its environmental persistence, potential for bioaccumulation, and toxicological profile, its use has been restricted or banned in many regions.[3][4] This document provides a comprehensive technical overview of the toxicological effects of **Dicofol** in mammalian systems, intended for researchers, scientists, and drug development professionals. It covers toxicokinetics, acute, subchronic, and chronic toxicity, as well as specific organ and system-level toxicities including carcinogenicity, reproductive and developmental effects, endocrine disruption, neurotoxicity, and genotoxicity.

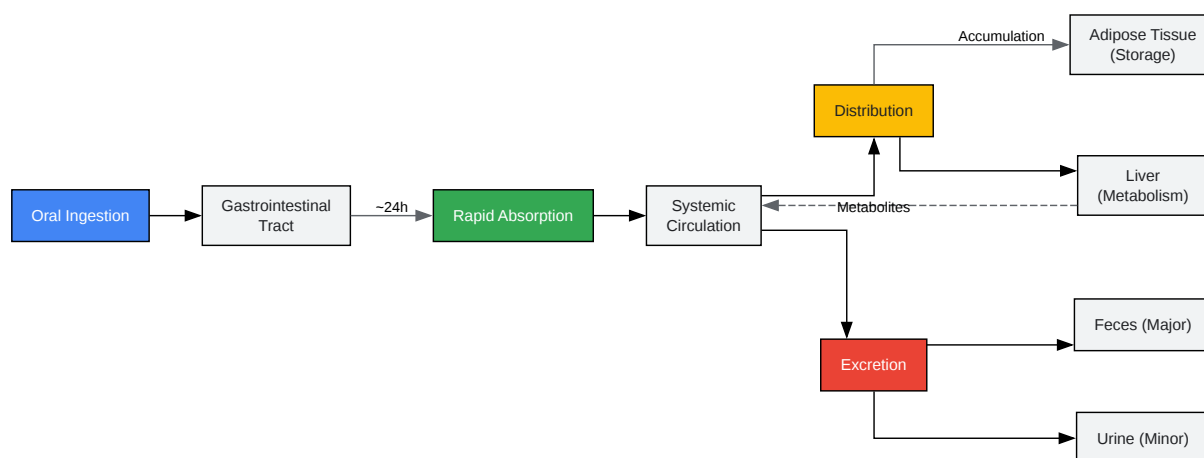
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its toxic potential.[5][6] Studies in rats have shown that **Dicofol** is rapidly and almost completely absorbed from the gastrointestinal tract within 24 hours of oral administration.[1]

- **Distribution:** Following absorption, **Dicofol** distributes primarily to fatty tissues due to its lipophilic nature.[1][2] The highest concentrations are found in fat, followed by the adrenal

glands, thyroid, and liver.[1] Peak tissue levels are typically reached between 24 and 48 hours post-dosing.[1] This accumulation in adipose tissue means that intense activity or starvation could potentially mobilize the stored pesticide, leading to the reappearance of toxic symptoms long after the initial exposure.[2]

- **Metabolism:** In rats, **Dicofol** is metabolized to 4,4'-dichloro-benzophenone and 4,4'-dichloro**dicofol**.^[2] Significant conjugation with glycine also occurs.^[1]
- **Excretion:** The elimination of **Dicofol** from the body is relatively slow.^[1] The primary route of excretion is via the feces, with a smaller portion eliminated in the urine.^{[1][2]} In mice given a single 25 mg/kg oral dose, approximately 60% was eliminated within 96 hours (20% in urine and 40% in feces).^[2] The elimination half-life after a single oral dose in rats is approximately 30 hours.^[1]



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Dicofol Toxicokinetics (ADME) Workflow.

Acute Toxicity

Dicofol is classified as moderately toxic upon acute exposure.^[2] Clinical signs of acute toxicity include decreased spontaneous motor activity, ataxia, passiveness, somnolence, prostration, and occasionally tremors.^[1] In severe cases, poisoning can lead to convulsions, coma, and death from respiratory failure.^[2] It is also a moderate skin and eye irritant.^[2]

Table 1: Acute Lethal Dose (LD50) of **Dicofol** in Mammalian Species

Species	Route	LD50 (mg/kg bw)	Reference(s)
Rat	Oral	575 - 960	[2]
Mouse	Oral	420 - 675	[2]
Rabbit	Oral	1810	[1] [2]
Guinea Pig	Oral	1810	[2]
Dog	Oral	>4000	[1]
Rat	Dermal	1000 - 5000	[2]

| Rabbit | Dermal | 2000 - 5000 |[\[2\]](#) |

Experimental Protocol: Acute Oral Toxicity (LD50) Study

An acute oral toxicity study aims to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of a test animal population.[\[7\]](#)

- Test System: Typically conducted in a rodent species like the Wistar rat or BALB/c mouse.[\[7\]](#) Animals are young, healthy adults, and often one sex (e.g., female) is used initially.[\[7\]](#)
- Administration: The test substance (**Dicofol**) is administered orally via gavage in a single dose.
- Dose Levels: A range of dose levels is selected to determine the lethality curve. The "up-and-down" or staircase method is often used to minimize animal usage.[\[7\]](#) This involves dosing single animals sequentially, with the dose for the next animal adjusted up or down depending on the outcome for the previous one.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[\[7\]](#) Close observation occurs during the first several hours post-dosing.
- Endpoint: The primary endpoint is mortality. At the end of the study, a gross necropsy is performed on all animals.

- Data Analysis: The LD50 value and its confidence intervals are calculated using statistical methods like Probit Analysis.[\[7\]](#)

Subchronic and Chronic Toxicity

Repeated exposure to **Dicofol** primarily targets the liver, adrenal glands, and kidneys.[\[1\]](#)[\[2\]](#) Common findings across multiple species include reduced body weight, decreased feed intake, increased liver weight, and induction of hepatic mixed-function oxidases (MFOs).[\[1\]](#)

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dosing Studies

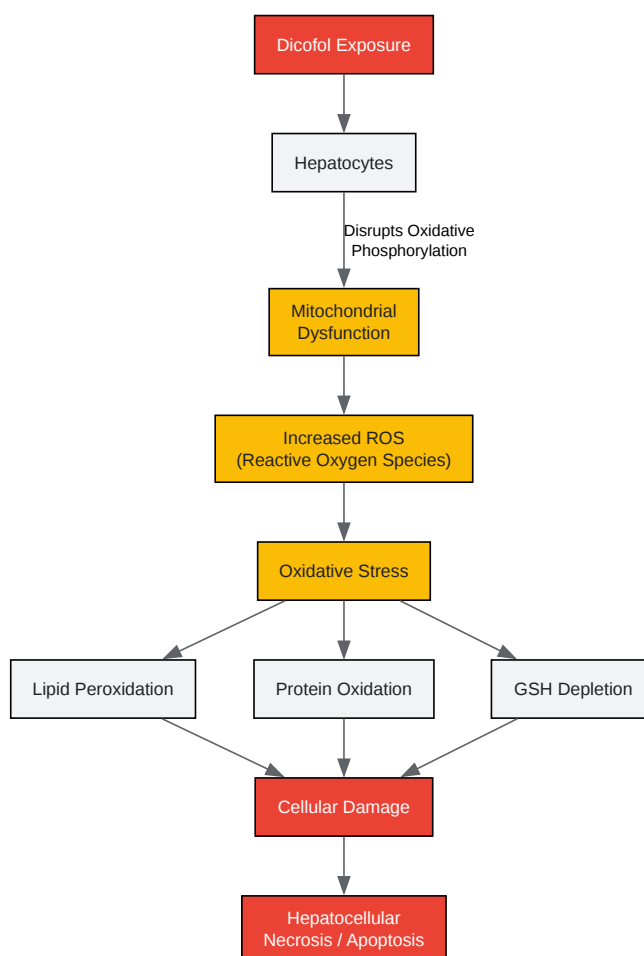
Species	Duration	Route	NOAEL	LOAEL	Key Effects at LOAEL	Reference(s)
Rat	2 years	Dietary	2.5 mg/kg/day	-	Liver growth, adrenal & bladder changes	[2]
Rat	90 days	Gavage	5 ppm (0.5 mg/kg/day)	25 ppm (2.1 mg/kg/day)	Histopathological changes in liver & ovaries	[1]
Mouse	3 months	Dietary	-	6.25 mg/kg/day	Liver, kidney, adrenal effects; reduced body weight	[2]

| Dog | 1 year | Dietary | 30 ppm (0.82 mg/kg/day) | 100 ppm (3.3 mg/kg/day) | Increased ALT/AP, decreased spermatogenesis, liver effects [\[1\]](#) |

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for **Dicofol** toxicity.[2] Observed effects are dose-dependent and include increased liver weight, hepatocellular hypertrophy, induction of liver enzymes (e.g., Alanine Aminotransferase - ALT, Alkaline Phosphatase - AP), and at higher doses, hepatocellular necrosis and vacuolation.[1] The mechanism is believed to involve the induction of oxidative stress.[4][8]



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*Mechanism of **Dicofol**-induced Hepatotoxicity via Oxidative Stress.*

Carcinogenicity

Carcinogenicity studies have yielded mixed results depending on the species and sex.[9] A bioassay conducted by the National Cancer Institute (NCI) found that technical-grade **Dicofol**

was carcinogenic in male B6C3F1 mice, causing a statistically significant increase in the incidence of hepatocellular carcinomas.[9] No evidence of carcinogenicity was observed in female mice or in Osborne-Mendel rats of either sex under the conditions of the bioassay.[9]

Table 3: Summary of Carcinogenicity Bioassays

Species	Sex	Doses (ppm, time-weighted avg.)	Duration	Finding	Reference(s))
B6C3F1 Mouse	Male	264, 528	78 weeks	Increased incidence of hepatocellular carcinomas	[1][9]
B6C3F1 Mouse	Female	122, 243	78 weeks	No evidence of carcinogenicity	[9]
Osborne- Mendel Rat	Male	471, 942	78 weeks	No evidence of carcinogenicity	[9]

| Osborne-Mendel Rat | Female | 380, 760 | 78 weeks | No evidence of carcinogenicity [[9] |

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study

- Test System: Typically uses two rodent species (e.g., rat and mouse).[9] Groups consist of at least 50 animals of each sex per dose level.[9]
- Administration: The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 78 weeks for mice, 2 years for rats).[1][2][9]

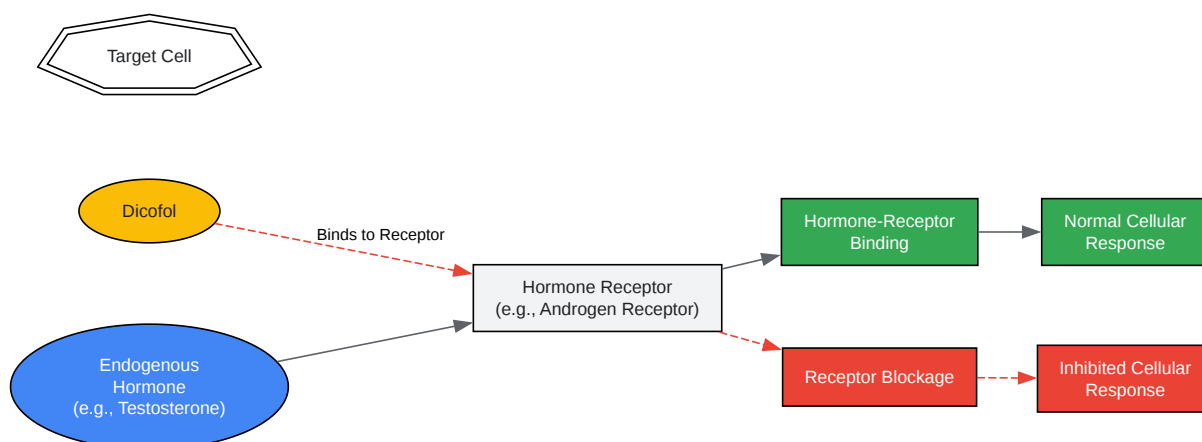
- **Dose Levels:** At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan.
- **Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry are assessed at multiple intervals.
- **Endpoint:** The primary endpoint is the incidence of neoplasms. A complete histopathological examination of all organs and tissues is performed on all animals.
- **Data Analysis:** Tumor incidence data are analyzed using appropriate statistical tests (e.g., Cochran-Armitage test, Fischer exact test) to determine if there is a compound-related increase in tumors.[\[9\]](#)

Reproductive and Developmental Toxicity

Dicofol has been shown to adversely affect reproductive function, particularly in males.[\[10\]](#)[\[11\]](#) Studies in male rats have demonstrated decreased weights of testes and epididymis, reduced sperm count and motility, and increased abnormal sperm morphology following chronic exposure.[\[10\]](#)[\[11\]](#) These effects were accompanied by hormonal changes, including decreased testosterone and increased estradiol and progesterone.[\[10\]](#) In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 0.5 mg/kg/day, based on liver and ovarian changes at higher doses.[\[1\]](#) The NOAEL for reproductive toxicity was 2.1 mg/kg/day, based on decreased pup viability at higher doses.[\[1\]](#) **Dicofol** was not found to be teratogenic in rats or rabbits.[\[1\]](#)

Endocrine Disruption

Dicofol is a known endocrine-disrupting chemical (EDC).[\[12\]](#)[\[13\]](#) EDCs can interfere with the body's hormonal systems by mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.[\[13\]](#)[\[14\]](#) The reproductive toxicity observed with **Dicofol**, such as decreased testosterone and altered testicular function in males, is consistent with an endocrine-disrupting mechanism of action.[\[10\]](#) This disruption is thought to occur primarily through interference with steroid hormone receptors, such as the estrogen and androgen receptors.[\[14\]](#)



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Dicofol's Potential Mechanism of Endocrine Disruption.

Neurotoxicity

As an organochlorine compound, **Dicofol** can exert neurotoxic effects.[2] In an acute neurotoxicity study in rats, the NOAEL was 15 mg/kg bw.[1] At higher doses (75 and 350 mg/kg bw), signs of sensorimotor dysfunction, ataxia, and decreased motor activity were observed within a week of treatment.[1] The mechanism of action is believed to involve the stimulation of axonal transmission of nervous signals.[1]

Genotoxicity

Dicofol's genotoxic potential has been evaluated in various assays. An in vitro comet assay using human lymphocytes showed that **Dicofol** exposure could induce significant DNA fragmentation.[8] However, results from bacterial reverse mutation assays (Ames test) have been largely negative.[15] The overall evidence for genotoxicity is not definitive, but some studies suggest a potential for DNA damage.[8]

Conclusion

The toxicological profile of **Dicofol** in mammalian systems is characterized by moderate acute toxicity and significant target organ toxicity with repeated exposure. The liver is a primary target, with effects ranging from enzyme induction to hepatocellular necrosis, likely mediated by oxidative stress. **Dicofol** is a carcinogen in male mice, causing liver tumors. It is also a

reproductive toxicant and a known endocrine disruptor, with notable adverse effects on the male reproductive system. While acute neurotoxic effects are observed at high doses, the compound is not considered teratogenic. The data on genotoxicity suggests a potential for DNA damage, although it does not appear to be a potent mutagen in bacterial systems. This comprehensive profile underscores the health concerns that have led to restrictions on its use.

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References

- 1. fao.org [fao.org]
- 2. EXTOTOXNET PIP - DICOFOL [extotoxnet.orst.edu]
- 3. Dicofol (Kelthane) as an environmental contaminant: A review [pubs.usgs.gov]
- 4. Dicofol induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. omicsonline.org [omicsonline.org]
- 7. enamine.net [enamine.net]
- 8. Deciphering the toxic effects of organochlorine pesticide, dicofol on human RBCs and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay of dicofol for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonochemical degradation of endocrine-disrupting organochlorine pesticide Dicofol: Investigations on the transformation pathways of dechlorination and the influencing operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]

- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [Toxicological profile of Dicofol in mammalian systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670483#toxicological-profile-of-dicofol-in-mammalian-systems]

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